molecular formula C11H18O2 B3031440 BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID ETHYL ESTER CAS No. 35377-06-1

BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID ETHYL ESTER

Cat. No.: B3031440
CAS No.: 35377-06-1
M. Wt: 182.26 g/mol
InChI Key: NSSSSLKQIAIXNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester is a chemical compound with the molecular formula C11H18O2. It is a derivative of bicyclo[2.2.2]octane, a bicyclic hydrocarbon with a unique structure that makes it an interesting subject for chemical research. This compound is used in various scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester can be synthesized through several methods. One common approach involves the esterification of bicyclo[2.2.2]octane-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form bicyclo[2.2.2]octane-2-carboxylic acid.

    Reduction: Reduction of the ester can yield bicyclo[2.2.2]octane-2-methanol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products

    Oxidation: Bicyclo[2.2.2]octane-2-carboxylic acid.

    Reduction: Bicyclo[2.2.2]octane-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the strain in the bicyclic structure, which can facilitate certain transformations. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane-1-carboxylic acid: Similar structure but different functional group.

    Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Contains two carboxylic acid groups.

    Bicyclo[2.2.2]octane-2-methanol: Reduction product of the ester.

Uniqueness

Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester is unique due to its ester functional group, which imparts different reactivity and properties compared to its analogs. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

ethyl bicyclo[2.2.2]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-2-13-11(12)10-7-8-3-5-9(10)6-4-8/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSSSLKQIAIXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CCC1CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30306466
Record name Bicyclo[2.2.2]octane-2-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35377-06-1
Record name NSC176870
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.2]octane-2-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID ETHYL ESTER
Reactant of Route 2
Reactant of Route 2
BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID ETHYL ESTER
Reactant of Route 3
BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID ETHYL ESTER
Reactant of Route 4
BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID ETHYL ESTER
Reactant of Route 5
BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID ETHYL ESTER
Reactant of Route 6
BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID ETHYL ESTER

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.